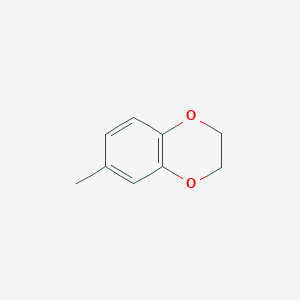
6-Methyl-2,3-dihydro-1,4-benzodioxine
Cat. No. B8008447
Key on ui cas rn:
33632-35-8
M. Wt: 150.17 g/mol
InChI Key: AYTGARGOCPEHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110681B2
Procedure details


A mixture of 4-methylbenzene-1,2-diol (10.0 g, 80.5 mmol) and potassium carbonate (111.3 g, 805.0 mmol) in acetone (300 mL) was stirred at room temperature for 1 h. After this time, 1,2-dibromoethane (27.7 mL, 322.0 mmol) was added and the reaction stirred at reflux for 5 d. After this time, the solvents were removed under reduced pressure and the solids redissolved in water (500 mL). The aqueous layer was then extracted three times with ethyl acetate (200 mL). The combined organic extracts were then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by flash chromatography (silica, 1:20 ethyl acetate/hexanes) afforded 6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (6.4 g, 54%) as a green oil: 1H NMR (500 MHz, CDCl3) δ 6.74 (d, J=8.5 Hz, 1H), 6.67 (d, J=2.0 Hz, 1H), 6.63 (dd, J 2.0, 8.0 Hz, 1H), 4.22 (m, 4H), 2.24 (s, 3H).




Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([OH:8])=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18]Br>CC(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:17][CH2:18][O:9][C:4]=2[CH:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=CC1)O)O
|
|
Name
|
|
|
Quantity
|
111.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
27.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 d
|
|
Duration
|
5 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time, the solvents were removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solids redissolved in water (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted three times with ethyl acetate (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were then dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (silica, 1:20 ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(OCCO2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
